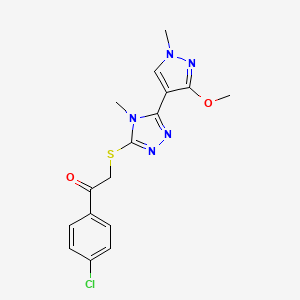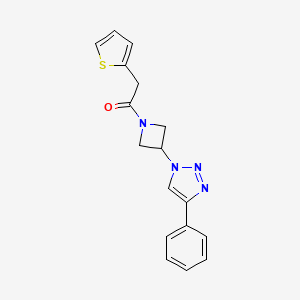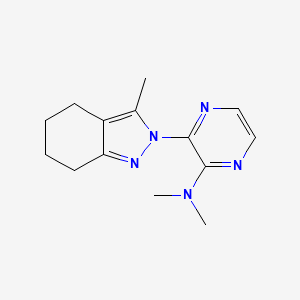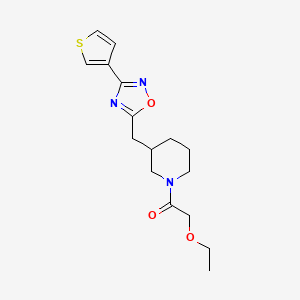
4-(n-Hexylthio)thiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(n-Hexylthio)thiophenol is an organosulfur compound with the molecular formula C12H18S2. It is a derivative of thiophenol, where the hydrogen atom on the thiol group is replaced by a hexylthio group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-Hexylthio)thiophenol typically involves the reaction of thiophenol with hexylthiol in the presence of a suitable catalyst. One common method includes the use of a halogenation reaction followed by a substitution reaction. For example, phenyl sulfide can be subjected to a halogenation reaction to obtain 4-halophenyl sulfide, which is then reacted with hexylthiol to produce this compound .
Industrial Production Methods
Industrial production of substituted thiophenols, including this compound, often involves the reaction between substituted halobenzene and a thiohydrogenating reagent in a non-protonic polar solvent. The process includes steps such as acidification and distillation to obtain the final product .
化学反応の分析
Types of Reactions
4-(n-Hexylthio)thiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The hexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like zinc or sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(n-Hexylthio)thiophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and polymers.
Biology: The compound’s unique properties make it useful in studying biological processes involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antiviral agent.
Industry: It is used in the production of materials with specific optical and electronic properties, such as conductive polymers and luminescent materials.
作用機序
The mechanism of action of 4-(n-Hexylthio)thiophenol involves its interaction with molecular targets through its thiol and hexylthio groups. These interactions can lead to the formation of various reactive intermediates, which can then participate in further chemical reactions. The compound’s effects are mediated through pathways involving sulfur-containing functional groups, which play a crucial role in its reactivity and biological activity .
類似化合物との比較
Similar Compounds
Thiophenol (Benzenethiol): The simplest aromatic thiol, with a similar structure but without the hexylthio group.
4-Methylthiophenol: A derivative of thiophenol with a methyl group instead of a hexylthio group.
4-Phenylthiophenol: Another derivative with a phenyl group replacing the hexylthio group.
Uniqueness
4-(n-Hexylthio)thiophenol is unique due to the presence of the hexylthio group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of specialized polymers and materials.
特性
IUPAC Name |
4-hexylsulfanylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYSBFUBEQYENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2724406.png)
![N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2724407.png)




![ethyl 2-[8-(2,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2724413.png)
![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2724415.png)


